molecular formula C7H9NO4 B12902524 Ethyl 4,5-dioxopyrrolidine-3-carboxylate CAS No. 59226-20-9

Ethyl 4,5-dioxopyrrolidine-3-carboxylate

Cat. No.: B12902524
CAS No.: 59226-20-9
M. Wt: 171.15 g/mol
InChI Key: ULRLYBLISSAYDE-UHFFFAOYSA-N
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Description

Ethyl 4,5-dioxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H13NO4 It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of two keto groups at positions 4 and 5, and an ethyl ester group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,5-dioxopyrrolidine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions to form the pyrrolidine ring. The reaction typically proceeds through a cyclization mechanism, where the keto group of ethyl acetoacetate reacts with the amine to form the pyrrolidine ring, followed by oxidation to introduce the keto groups at positions 4 and 5 .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be employed to enhance the reaction efficiency and facilitate the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4,5-dioxopyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 4,5-dioxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.

Properties

IUPAC Name

ethyl 4,5-dioxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-2-12-7(11)4-3-8-6(10)5(4)9/h4H,2-3H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRLYBLISSAYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301167
Record name ethyl 4,5-dioxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59226-20-9
Record name NSC141565
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4,5-dioxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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